molecular formula C13H12BrNO4 B6271483 ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate CAS No. 953803-79-7

ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No. B6271483
CAS RN: 953803-79-7
M. Wt: 326.1
InChI Key:
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Description

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate, also known as EBQ, is an organic compound comprised of a quinoline ring structure with two bromine atoms, one hydroxy group, and one methoxy group. This compound has been studied extensively due to its potential applications in scientific research. It has been used to synthesize a variety of compounds, and has been studied for its potential therapeutic and pharmacological effects.

Scientific Research Applications

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including the anti-cancer drug imatinib. It has also been used to synthesize the anti-inflammatory drug celecoxib. In addition, ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has been used to synthesize the antifungal drug fluconazole, as well as the anti-malarial drug artemisinin. ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has also been used to synthesize the anti-viral drug acyclovir.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is not yet fully understood. It is believed that ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate may interact with certain enzymes in the body to produce a variety of pharmacological effects. Specifically, ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the anti-inflammatory and anti-cancer effects of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate are not yet fully understood. However, it has been shown to have a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has been shown to inhibit the growth of certain bacteria, and to reduce the activity of certain enzymes, such as COX-2.

Advantages and Limitations for Lab Experiments

The use of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it can be used to synthesize a variety of compounds. In addition, ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has a variety of pharmacological effects, which makes it useful for studying the mechanism of action of drugs. However, there are also some limitations to the use of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate in laboratory experiments. For example, it is not always easy to identify the exact mechanism of action of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate, as it may interact with a variety of enzymes.

Future Directions

There are a number of potential future directions for research on ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate. One potential area of research is to further investigate the mechanism of action of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate, as well as its potential therapeutic and pharmacological effects. In addition, further research could be conducted to explore the potential of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate to synthesize other compounds. Finally, further research could be conducted to investigate the potential side effects of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate.

Synthesis Methods

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate can be synthesized using a variety of methods. One popular method is the Williamson ether synthesis, which involves the reaction of a quinoline-3-carboxylic acid with bromoethanol in the presence of an acid catalyst. This reaction results in the formation of a quinoline-3-carboxylic acid-bromoethanol ester, which can then be hydrolyzed to form ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate. Another method of synthesizing ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate involves the reaction of a quinoline-3-carboxylic acid with ethyl bromide in an acidic medium. This reaction yields a quinoline-3-carboxylic acid-ethyl bromide ester, which can then be hydrolyzed to form ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate involves the introduction of a bromine atom, a hydroxyl group, a methoxy group, and an ethyl ester group onto a quinoline ring.", "Starting Materials": [ "2-amino-3-methoxybenzoic acid", "ethyl bromoacetate", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "acetic anhydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-amino-3-methoxybenzoic acid with nitric and sulfuric acid to form 2-nitro-3-methoxybenzoic acid", "Step 2: Reduction of 2-nitro-3-methoxybenzoic acid with sodium borohydride to form 2-amino-3-methoxybenzoic acid", "Step 3: Diazotization of 2-amino-3-methoxybenzoic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with copper(I) bromide to form 7-bromo-4-hydroxy-3-methoxyquinoline", "Step 5: Methylation of 7-bromo-4-hydroxy-3-methoxyquinoline with methyl iodide and potassium carbonate to form 7-bromo-4-hydroxy-6-methoxyquinoline", "Step 6: Esterification of 7-bromo-4-hydroxy-6-methoxyquinoline with ethyl bromoacetate and sodium bicarbonate to form ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate", "Step 7: Hydrolysis of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate with sodium hydroxide to form ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid", "Step 8: Esterification of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid with acetic anhydride and acetic acid to form ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate" ] }

CAS RN

953803-79-7

Product Name

ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate

Molecular Formula

C13H12BrNO4

Molecular Weight

326.1

Purity

95

Origin of Product

United States

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